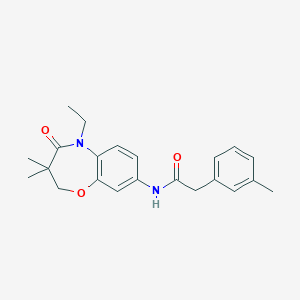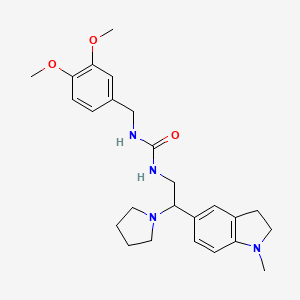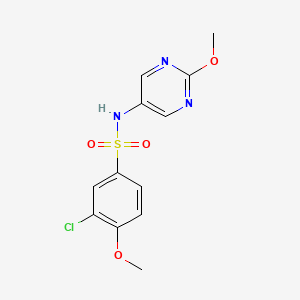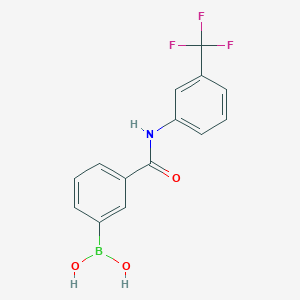
(3-((3-(Trifluoromethyl)phenyl)carbamoyl)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-((3-(Trifluoromethyl)phenyl)carbamoyl)phenyl)boronic acid: is an organoboron compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a trifluoromethyl group and a carbamoyl group. The unique structural features of this compound make it a valuable reagent in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-((3-(Trifluoromethyl)phenyl)carbamoyl)phenyl)boronic acid typically involves the following steps:
-
Formation of the Carbamoyl Intermediate: : The initial step involves the reaction of 3-(trifluoromethyl)aniline with an appropriate carbonyl compound to form the carbamoyl intermediate. This reaction is usually carried out under mild conditions using a suitable solvent such as dichloromethane or toluene.
-
Borylation Reaction: : The carbamoyl intermediate is then subjected to a borylation reaction to introduce the boronic acid group. This step often involves the use of a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is typically conducted under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Key considerations include the choice of solvents, catalysts, and reaction temperatures to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
(3-((3-(Trifluoromethyl)phenyl)carbamoyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
-
Suzuki-Miyaura Coupling: : This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction involves the coupling of the boronic acid with an aryl halide in the presence of a palladium catalyst and a base.
-
Oxidation and Reduction: : The boronic acid group can undergo oxidation to form the corresponding boronic ester or boronate. Reduction reactions can also be performed to modify the functional groups attached to the phenyl ring.
-
Substitution Reactions:
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.
Reducing Agents: Such as sodium borohydride, used for reduction reactions.
Major Products
The major products formed from these reactions include various substituted phenylboronic acids, boronic esters, and other functionalized aromatic compounds.
科学研究应用
(3-((3-(Trifluoromethyl)phenyl)carbamoyl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions to form complex organic molecules.
Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and therapeutic agents.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of (3-((3-(Trifluoromethyl)phenyl)carbamoyl)phenyl)boronic acid involves its ability to participate in various chemical reactions due to the presence of the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in molecular recognition and catalysis. The trifluoromethyl and carbamoyl groups further enhance the reactivity and specificity of the compound, allowing it to interact with specific molecular targets and pathways.
相似化合物的比较
Similar Compounds
3-(Trifluoromethyl)phenylboronic acid: Similar in structure but lacks the carbamoyl group.
Phenylboronic acid: Lacks both the trifluoromethyl and carbamoyl groups.
4-(Trifluoromethyl)phenylboronic acid: Similar but with the trifluoromethyl group in a different position.
Uniqueness
The presence of both the trifluoromethyl and carbamoyl groups in (3-((3-(Trifluoromethyl)phenyl)carbamoyl)phenyl)boronic acid makes it unique compared to other boronic acids. These functional groups enhance its reactivity and specificity, making it a valuable reagent in various chemical and biological applications.
属性
IUPAC Name |
[3-[[3-(trifluoromethyl)phenyl]carbamoyl]phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BF3NO3/c16-14(17,18)10-4-2-6-12(8-10)19-13(20)9-3-1-5-11(7-9)15(21)22/h1-8,21-22H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFOKKGMXRCKLIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-amino-4-(3,4-diethoxyphenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2579372.png)
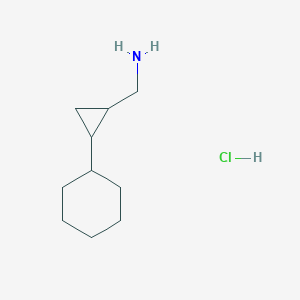
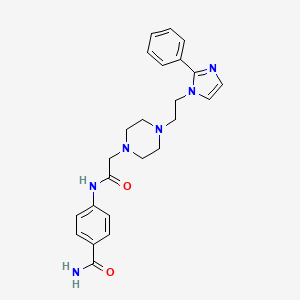
![6-benzyl-3-(morpholine-4-carbonyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione](/img/structure/B2579376.png)
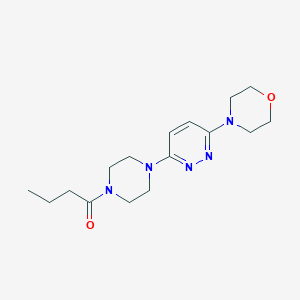

![(Z)-methyl 2-(2-((2-bromobenzoyl)imino)-6-ethoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2579383.png)
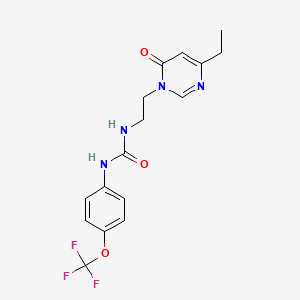

![6-Methoxy-2-(3-morpholinopropyl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2579387.png)
